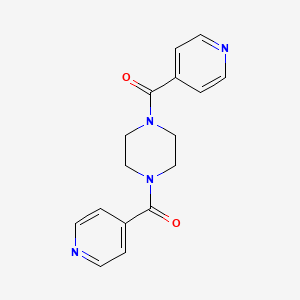

1,4-二异烟酰基哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1,4-diisonicotinoylpiperazine and related compounds often involves reactions that introduce functional groups to the piperazine ring, enhancing its reactivity and enabling further chemical modifications. For instance, compounds like 1,4-disulfopiperazine-1,4-diium chloride ([Piper-(SO3H)2]·2Cl) have been synthesized and characterized, showcasing the adaptability of piperazine derivatives to incorporate various functional groups for specific applications, such as catalysis (Ghauri Koodehi, Shirini, & Goli-Jolodar, 2017).

Molecular Structure Analysis

Molecular structure analysis of piperazine derivatives is crucial to understanding their chemical behavior. Advanced techniques such as X-ray diffraction, NMR spectroscopy, and computational methods like density functional theory (DFT) are employed to elucidate the structure and electronic properties of these compounds. For example, the study of 1-methylpiperazine-1,4-diium bis(hydrogen oxalate) through X-ray diffraction and NMR spectroscopy has provided insights into the solid-state architecture and non-covalent interactions within the crystal structure, contributing to a deeper understanding of the molecular structure of piperazine derivatives (Essid et al., 2020).

Chemical Reactions and Properties

Piperazine derivatives participate in a variety of chemical reactions, underlining their versatility. Their reactivity can be tailored through functionalization, enabling their use in synthesis and catalysis. The reactivity and properties of these compounds are influenced by the nature of the substituents attached to the piperazine ring, as demonstrated in the synthesis and characterization of various piperazine-based compounds (Nematollahi & Amani, 2011).

科学研究应用

合成和药理活性

抗惊厥活性:一项研究合成了一系列化合物,包括 1-(4-苯基哌嗪-1-基)-和 1-(吗啉-4-基)-(2,5-二氧代吡咯烷-1-基)丙酰胺和丁酰胺,显示出显着的抗惊厥活性。化合物在各种临床前癫痫模型中表现出广泛的活性谱,而不会损害运动协调,表明与临床相关抗癫痫药物相比具有更好的安全性(Kamiński 等人,2015)源自 2-(2,5-二氧代吡咯烷-1-基)丙酰胺和 2-(2,5-二氧代吡咯烷-1-基)丁酰胺的新型杂化化合物的构效关系、合成和抗惊厥活性.

抗抑郁和抗焦虑作用:另一项研究重点关注苯基哌嗪衍生物,评估它们在动物模型中的抗抑郁和抗焦虑作用。HBK-14 和 HBK-15 等化合物显示出有效的活性,突出了血清素能系统(特别是 5-HT1A 受体)对其作用的参与(Pytka 等人,2015)新型双重 5-HT1A 和 5-HT7 拮抗剂在动物模型中的抗抑郁和抗焦虑样作用.

潜在治疗用途

- 用于糖尿病的二肽基肽酶 IV 抑制剂:合成了一系列包含三唑哌嗪的 β-氨基酰胺作为二肽基肽酶 IV (DPP-IV) 的抑制剂,显示出治疗 2 型糖尿病的潜力。化合物 (2R)-4-氧代-4-[3-(三氟甲基)-5,6-二氢[1,2,4]三唑[4,3-a]吡嗪-7(8H)-基]-1-(2,4,5-三氟苯基)丁-2-胺显示出有效的 DPP-IV 抑制活性,具有优异的选择性和口服生物利用度,表明其可用作 2 型糖尿病的新疗法(Kim 等人,2005)(2R)-4-氧代-4-[3-(三氟甲基)-5,6-二氢[1,2,4]三唑[4,3-a]吡嗪-7(8H)-基]-1-(2,4,5-三氟苯基)丁-2-胺:一种用于治疗 2 型糖尿病的有效、口服活性二肽基肽酶 IV 抑制剂.

属性

IUPAC Name |

[4-(pyridine-4-carbonyl)piperazin-1-yl]-pyridin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c21-15(13-1-5-17-6-2-13)19-9-11-20(12-10-19)16(22)14-3-7-18-8-4-14/h1-8H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOCAFLVISLZNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=NC=C2)C(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351658 |

Source

|

| Record name | ST50908652 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17433-18-0 |

Source

|

| Record name | ST50908652 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5519009.png)

![3-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-methylbenzoate](/img/structure/B5519011.png)

![3-[(3-chlorophenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5519015.png)

![2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]piperidine](/img/structure/B5519025.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5519033.png)

![5-(4-methylphenyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5519043.png)

![1-[(2,5-dimethoxyphenyl)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5519044.png)

![(1R*,5R*)-6-(2-methoxyisonicotinoyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5519066.png)

![2-[4-(cyclohexylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5519071.png)

![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5519081.png)

![2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]-3-azetidinyl}piperidine](/img/structure/B5519090.png)